molecular formula C14H12N2O2 B1517561 4-(4-Aminophenoxy)-3-methoxybenzonitrile CAS No. 1019441-94-1

4-(4-Aminophenoxy)-3-methoxybenzonitrile

Cat. No. B1517561
CAS RN: 1019441-94-1
M. Wt: 240.26 g/mol
InChI Key: OBHXQYWPLSEXJX-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)-3-methoxybenzonitrile is an aromatic compound that contains amine and ether groups . It has a molecular weight of 292.34 . It is typically stored in a dark place under an inert atmosphere at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step reactions . For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was successfully synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 . This indicates that the compound has a complex structure with multiple aromatic rings, ether linkages, and amine groups.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is likely to have high thermal stability, as similar compounds have shown a temperature of 10% weight loss over 480°C .

Scientific Research Applications

Corrosion Inhibition

  • A study on 2-aminobenzene-1,3-dicarbonitriles derivatives, including compounds with similar functionalities, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The best inhibitor among the tested compounds showed a high inhibition efficiency, indicating the potential of such structures in protecting metals against corrosion (Verma, Quraishi, & Singh, 2015).

Oligonucleotide Synthesis

  • The 3-methoxy-4-phenoxybenzoyl group has been used for the protection of exocyclic amino groups of nucleosides, demonstrating its utility in the synthesis of oligodeoxyribonucleotides. This work highlights the potential of such chemical groups in facilitating nucleic acid chemistry and biotechnological applications (Mishra & Misra, 1986).

Hydrogen Bonding Studies

  • Research on 4-aminobenzonitrile and its complexes with methanol and ethanol has provided insights into hydrogen bonding interactions and the influence of aliphatic chains on the geometry and properties of these complexes. Such studies are crucial for understanding molecular interactions and designing new materials (Alejandro et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-aminophenoxy)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHXQYWPLSEXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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